4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate involves multiple steps, including the reaction of 4-butylphenol with acetic anhydride to form 4-butylphenoxyacetyl chloride. This intermediate is then reacted with carbohydrazide to form the carbohydrazonoyl derivative. Finally, this derivative is coupled with 2-ethoxyphenyl 4-ethoxybenzoate under specific conditions to yield the target compound .
Industrial Production Methods
the synthesis typically involves standard organic chemistry techniques such as refluxing, distillation, and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy and ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate: Similar structure with a methoxy group instead of an ethoxy group.
4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate: Lacks the ethoxy groups present in the target compound.
Uniqueness
4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
765276-35-5 |
---|---|
Molecular Formula |
C30H34N2O6 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-butylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C30H34N2O6/c1-4-7-8-22-9-14-26(15-10-22)37-21-29(33)32-31-20-23-11-18-27(28(19-23)36-6-3)38-30(34)24-12-16-25(17-13-24)35-5-2/h9-20H,4-8,21H2,1-3H3,(H,32,33)/b31-20+ |
InChI Key |
INAINLMJFHZGIO-AJBULDERSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OCC)OCC |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OCC)OCC |
Origin of Product |
United States |
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